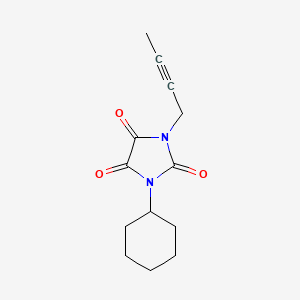![molecular formula C12H23NO3S B7592928 N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)
N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a spirocyclic compound that has been synthesized using various methods. This compound has shown potential in various scientific research applications, including as a modulator of ion channels and as a potential therapeutic agent for various diseases.4]octan-1-yl)-N-methylmethanesulfonamide.
Mécanisme D'action
The mechanism of action of N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide is not fully understood. However, it has been reported to modulate ion channels, including the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and modulation of this channel by N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide may contribute to its potential as a therapeutic agent for pain management.
Biochemical and Physiological Effects:
N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide has been reported to have various biochemical and physiological effects. It has been reported to modulate ion channels, including the voltage-gated sodium channel Nav1.7. This modulation may contribute to its potential as a therapeutic agent for pain management. Additionally, this compound has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide has several advantages for lab experiments. It is a stable compound that can be synthesized using various methods. This compound has shown potential in various scientific research applications, including as a modulator of ion channels and as a potential therapeutic agent for various diseases. However, there are limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and further research is needed to fully elucidate its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide. One direction is to further elucidate the mechanism of action of this compound. This will provide a better understanding of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to determine the potential side effects of this compound and its safety for use in humans. Finally, further research is needed to determine the potential for this compound to be used in combination with other therapeutic agents for enhanced efficacy.
Méthodes De Synthèse
There are various methods of synthesizing N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide. One method involves the reaction of 1,3-dioxolane with N-methylmethanesulfonamide in the presence of a base. Another method involves the reaction of 1,3-dioxolane with N-methylmethanesulfonamide in the presence of a Lewis acid. Both methods have been reported to yield high purity N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide.
Applications De Recherche Scientifique
N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide has shown potential in various scientific research applications. It has been reported to be a modulator of ion channels, including the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide has shown potential as a therapeutic agent for pain management. Additionally, this compound has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-4-16-11-9-10(13(2)17(3,14)15)12(11)7-5-6-8-12/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYKFUJACDGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)

![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)

![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)

![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)